Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

X-ray contrast agent radiocontrast building block computed tomography

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- (CAS 247140-55-2) is a halogenated N-acyl amino acid derivative with the molecular formula C₁₃H₁₆INO₃ and a molecular weight of 361.17 g·mol⁻¹. The compound consists of a six-carbon hexanoic acid backbone linked via a secondary amide bond to a para-iodobenzoyl group, placing it within the class of 4-halobenzoyl-ε-aminocaproic acid derivatives.

Molecular Formula C13H16INO3
Molecular Weight 361.17 g/mol
CAS No. 247140-55-2
Cat. No. B3119145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 6-[(4-iodobenzoyl)amino]-
CAS247140-55-2
Molecular FormulaC13H16INO3
Molecular Weight361.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCCCC(=O)O)I
InChIInChI=1S/C13H16INO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17)
InChIKeyKMGUYKHNXAQQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic acid, 6-[(4-iodobenzoyl)amino]- (CAS 247140-55-2): Procurement-Grade Overview of a Halogenated Amino Acid Building Block for Targeted Imaging and Radiopharmaceutical Research


Hexanoic acid, 6-[(4-iodobenzoyl)amino]- (CAS 247140-55-2) is a halogenated N-acyl amino acid derivative with the molecular formula C₁₃H₁₆INO₃ and a molecular weight of 361.17 g·mol⁻¹ . The compound consists of a six-carbon hexanoic acid backbone linked via a secondary amide bond to a para-iodobenzoyl group, placing it within the class of 4-halobenzoyl-ε-aminocaproic acid derivatives. Its defining structural feature—the heavy iodine substituent—confers distinct X-ray attenuation, halogen-bonding, and radiolabeling properties that have been exploited in the design of high-affinity glutamate carboxypeptidase II (GCPII/PSMA) inhibitors, most notably the urea-based ligand DCIBzL (Ki = 0.01 nM) [1].

Why 6-[(4-Iodobenzoyl)amino]hexanoic Acid Cannot Be Replaced by Its Bromo, Chloro, Fluoro, or Methyl Analogs: Physicochemical and Pharmacological Evidence


Casual substitution of the 4-iodobenzoyl group with a 4-bromo-, 4-chloro-, 4-fluoro-, or 4-methylbenzoyl moiety is not scientifically defensible. Iodine possesses a K-shell binding energy of 33.2 keV, which lies within the diagnostic X-ray energy range (20–150 keV) and yields a photoelectric absorption edge that is 2.5-fold higher than bromine (13.5 keV) and more than an order of magnitude greater than chlorine (2.8 keV) or fluorine (0.69 keV) [1]. This makes the iodine derivative uniquely suited as an X-ray-visible building block. In parallel, halogen-bond donor strength follows the well-established order I > Br > Cl ≫ F, meaning the iodine atom engages in stronger, more directional non-covalent interactions with Lewis bases in protein binding pockets [2]. The practical consequence is captured in GCPII/PSMA inhibitor data: DCIBzL, which incorporates the 4-iodobenzoyl-lysine substructure, displays a Ki of 0.01 nM, representing an 80-fold improvement in target affinity over its leucine-containing counterpart ZJ-43 (Ki = 0.8 nM) [3].

Quantitative Differentiation Evidence for Hexanoic acid, 6-[(4-iodobenzoyl)amino]- (CAS 247140-55-2) Versus Its Closest Halogen and Non-Halogen Analogs


X-Ray K-Absorption Edge: Iodine Provides a 2.5- to 48-Fold Higher Photoelectric Cross-Section at Diagnostic Energies Compared with Br, Cl, and F Analogs

The iodine atom in Hexanoic acid, 6-[(4-iodobenzoyl)amino]- exhibits a K-absorption edge at 33.2 keV, which is ideally matched to the mean photon energy of diagnostic X-ray tubes (typically 30–50 keV effective energy). At photon energies just above the K-edge, the photoelectric mass attenuation coefficient of iodine is approximately 2.5 times greater than that of bromine (K-edge 13.5 keV), ~48 times greater than chlorine (K-edge 2.8 keV), and >100 times greater than fluorine (K-edge 0.69 keV) or the non-halogenated methyl analog (no K-edge in the diagnostic range) [1][2]. This differential translates directly into contrast-to-noise ratio in X-ray and CT imaging applications where the compound or its conjugates serve as contrast-generating modules.

X-ray contrast agent radiocontrast building block computed tomography

GCPII/PSMA Binding Affinity: The 4-Iodobenzoyl-Containing Ligand DCIBzL Achieves an 80-Fold Higher Affinity (Ki = 0.01 nM) Compared with the Non-Iodinated Analog ZJ-43 (Ki = 0.8 nM)

The 4-iodobenzoyl-ε-aminocaproyl motif is the critical P1′ substituent in DCIBzL [N²-[(1-carboxycyclopropyl)carbamoyl]-N⁶-(4-iodobenzoyl)-L-lysine], one of the most potent urea-based GCPII inhibitors reported to date. In a head-to-head enzymatic assay using recombinant human GCPII, DCIBzL exhibited a Ki of 0.01 nM, whereas ZJ-43—which replaces the 4-iodobenzoyl-lysine with a leucine residue—showed a Ki of 0.8 nM [1]. This 80-fold potency differential is attributed to the iodophenyl group occupying the S1′ hydrophobic accessory pocket of GCPII, as confirmed by the 1.55 Å resolution co-crystal structure (PDB ID: 3D7H) [2]. DCIBzL analogs retaining the 4-iodobenzoyl group achieved Ki values ranging from 5.3 to 52.3 nM, whereas removal or replacement of the iodine substantially degraded affinity [1].

GCPII inhibitor PSMA-targeted imaging prostate cancer radiopharmaceutical

Molecular Weight Differentiation: The Iodo Analog Provides a 15–45% Mass Increase Over Br, Cl, F, and CH₃ Analogs, Facilitating Chromatographic Resolution and Mass Spectrometric Identification

The monoisotopic molecular weight of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is 361.17 g·mol⁻¹, which is 47.0 g·mol⁻¹ (15.0%) heavier than the bromo analog (314.17 g·mol⁻¹), 91.4 g·mol⁻¹ (33.9%) heavier than the chloro analog (269.72 g·mol⁻¹), 107.9 g·mol⁻¹ (42.6%) heavier than the fluoro analog (253.27 g·mol⁻¹), and 111.9 g·mol⁻¹ (44.9%) heavier than the non-halogenated methyl analog (249.31 g·mol⁻¹) . Iodine's distinctive M:(M+2) isotopic signature (~100:0 ratio vs ~1:1 for Br and ~3:1 for Cl) provides an unambiguous mass-spectrometric fingerprint that eliminates ambiguity in reaction monitoring and purity assessment.

LC-MS detection isotopic pattern analytical quality control

Halogen-Bond Donor Strength: Iodine Engages in Non-Covalent Interactions That Are Thermodynamically Stronger Than Those of Bromine, Chlorine, or Fluorine, Enhancing Biomolecular Recognition

Halogen-bond donor strength for aryl halides follows the experimentally and computationally validated rank order I > Br > Cl ≫ F, with fluorine generally considered incapable of forming significant halogen bonds unless activated by strongly electron-withdrawing groups [1]. Quantum-chemical analyses of model systems demonstrate that the σ-hole positive electrostatic potential on the halogen surface increases with halogen polarizability, yielding halogen-bond stabilization energies for I···Lewis-base contacts that exceed those of Br by approximately 20–40% and those of Cl by 50–100%, depending on the acceptor [1][2]. In the GCPII co-crystal structure (PDB 3D7H), the iodine atom of DCIBzL participates in van der Waals contacts within the S1′ pocket at distances consistent with a halogen-bond contribution to binding enthalpy [3].

halogen bonding supramolecular chemistry protein–ligand interactions

Radioiodination Compatibility: The Iodo Substituent Enables Direct Isotopic Exchange or Tin Precursor Radiolabeling with ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I for SPECT, PET, and Targeted Radiotherapy

The presence of a stable iodine atom in the para-position of the benzoyl ring provides a direct synthetic avenue to radiolabeled analogs through either electrophilic radioiododestannylation of the corresponding tributylstannyl precursor or isotope exchange reactions. The 4-iodobenzoyl-lysine conjugate DCIBzL has been radiolabeled with ¹²⁵I for Auger-electron therapy, demonstrating highly specific antitumor efficacy in PSMA-expressing xenograft models [1]. In contrast, the bromo analog requires less efficient radiobromination chemistry (⁷⁶Br, t₁/₂ = 16.2 h), while chloro and fluoro analogs lack clinically practical radiohalogen isotopes for combined imaging and therapy. The methyl analog offers no radiohalogenation pathway at all [2].

radioiodination SPECT imaging targeted radiotherapy theranostics

Highest-Value Application Scenarios for Hexanoic acid, 6-[(4-iodobenzoyl)amino]- (CAS 247140-55-2) Based on Verified Differentiation Evidence


Synthesis of PSMA-Targeted SPECT/CT or PET Imaging Agents Requiring Sub-Nanomolar Affinity

Hexanoic acid, 6-[(4-iodobenzoyl)amino]- serves as the indispensable ω-amino acid intermediate for constructing the P1′ substructure of DCIBzL-class urea-based GCPII/PSMA inhibitors. As demonstrated in Section 3 (Evidence Item 2), the 4-iodobenzoyl-lysine motif enables a Ki of 0.01 nM, which is 80-fold superior to non-iodinated comparator ZJ-43 [1]. Medicinal chemistry teams synthesizing next-generation PSMA ligands should procure this iodo intermediate specifically to preserve the S1′ pocket occupancy that drives sub-nanomolar affinity, a prerequisite for achieving the high tumor-to-background ratios required for clinical SPECT and PET imaging [1][2].

Development of X-Ray-Visible Small-Molecule Probes or Embolic Microspheres Without Triiodination

The iodine K-edge at 33.2 keV (Evidence Item 1, Section 3) makes this compound a single-iodine X-ray-visible module. This property is exploited in patent literature describing the conjugation of iodobenzoic acid derivatives to polyhydroxy polymer microspheres to create X-ray-developable embolic agents, where the iodine moiety allows direct intraoperative fluoroscopic visualization without requiring triiodobenzene cores [3]. Researchers developing mono-iodinated contrast modules will find this compound uniquely advantageous over bromo or chloro analogs, whose K-edges fall far below the diagnostic energy window [4].

Construction of Theranostic Radiopharmaceutical Precursors for Combined SPECT Imaging and Auger-Electron or Beta-Particle Therapy

As detailed in Evidence Item 5, the stable iodine atom in Hexanoic acid, 6-[(4-iodobenzoyl)amino]- provides a synthetic handle for radioiodination with ¹²³I (SPECT), ¹²⁴I (PET), ¹²⁵I (Auger therapy), or ¹³¹I (beta therapy) [5]. This theranostic versatility is unmatched by Br, Cl, F, or CH₃ analogs. Preclinical studies with ¹²⁵I-DCIBzL have already demonstrated highly specific antitumor efficacy in PSMA+ prostate cancer models, validating the translational pathway from this building block to a clinical radiopharmaceutical [6]. Procurement of the iodo compound is the sole route to maintaining this multi-isotope labeling capability.

Halogen-Bond-Guided Fragment-Based Drug Discovery Targeting Shallow Protein Pockets

The iodine atom's superior halogen-bond donor strength (Evidence Item 4) makes this compound a privileged fragment for probing protein binding sites where conventional hydrogen-bond or hydrophobic fragments fail to achieve sufficient enthalpy. The 4-iodobenzoyl group can be coupled to diverse amine-containing scaffolds to introduce a strong, directional halogen-bond contact, as crystallographically validated in the GCPII S1′ pocket (PDB 3D7H) [2]. Structure-based design groups seeking to exploit halogen bonding for affinity maturation should select the iodo derivative over its Br or Cl counterparts, which provide progressively weaker and less directional interactions [7].

Quote Request

Request a Quote for Hexanoic acid, 6-[(4-iodobenzoyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.